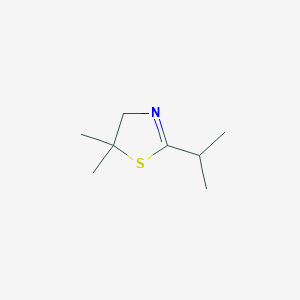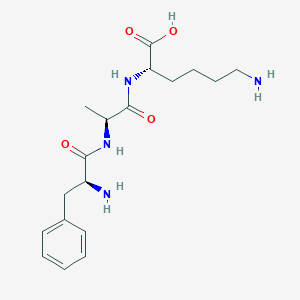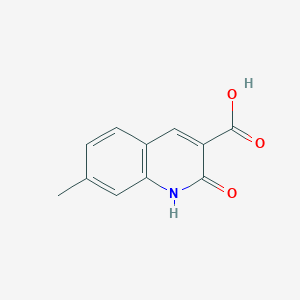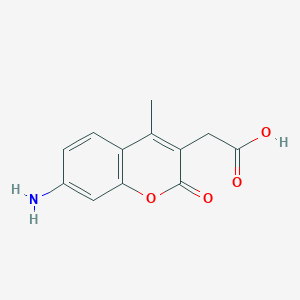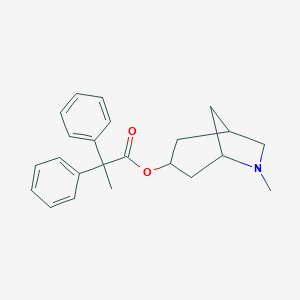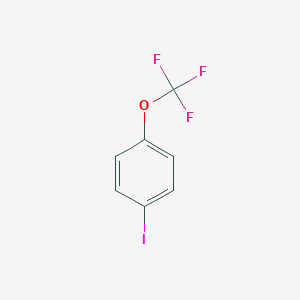
3-Trimethylsilanylmethyl-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Trimethylsilanylmethyl-phenol, also known as TMSMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of interesting properties that make it useful in a range of laboratory experiments. In
Applications De Recherche Scientifique
3-Trimethylsilanylmethyl-phenol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. 3-Trimethylsilanylmethyl-phenol has been found to be a highly effective reagent for the synthesis of a variety of organic compounds, including alcohols, ketones, and esters. This makes it a valuable tool for researchers looking to develop new compounds for use in a range of applications.
Mécanisme D'action
The mechanism of action of 3-Trimethylsilanylmethyl-phenol is not fully understood, but it is believed to involve the formation of a stable intermediate that is highly reactive. This intermediate can then react with a range of other compounds, leading to the formation of new products. The high reactivity of 3-Trimethylsilanylmethyl-phenol makes it a valuable tool for researchers looking to develop new compounds with specific properties.
Effets Biochimiques Et Physiologiques
3-Trimethylsilanylmethyl-phenol has been found to have a range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of new drugs for the treatment of a range of diseases, including cancer and cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Trimethylsilanylmethyl-phenol is its high reactivity. This makes it a valuable tool for researchers looking to develop new compounds with specific properties. However, 3-Trimethylsilanylmethyl-phenol can also be difficult to work with, as it is highly reactive and can be difficult to handle. Additionally, the synthesis of 3-Trimethylsilanylmethyl-phenol can be time-consuming and expensive, which can limit its use in some experiments.
Orientations Futures
There are a range of future directions for research on 3-Trimethylsilanylmethyl-phenol. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. 3-Trimethylsilanylmethyl-phenol has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs. Additionally, researchers are interested in exploring the potential applications of 3-Trimethylsilanylmethyl-phenol in the field of organic synthesis, as it has been found to be a highly effective reagent for the synthesis of a range of organic compounds.
Conclusion:
In conclusion, 3-Trimethylsilanylmethyl-phenol is a valuable tool for researchers looking to develop new compounds for use in a range of applications. Its high reactivity and potential applications in the development of new drugs make it an area of significant interest for researchers. While there are limitations to its use in some experiments, the potential benefits of 3-Trimethylsilanylmethyl-phenol make it an area of ongoing research.
Méthodes De Synthèse
The synthesis of 3-Trimethylsilanylmethyl-phenol involves the reaction of 3-hydroxybenzaldehyde with trimethylsilylmethyl magnesium bromide. This reaction produces a yellow solid, which is then purified using column chromatography. This method has been found to be highly effective in producing high-quality 3-Trimethylsilanylmethyl-phenol, with yields of up to 80%.
Propriétés
Numéro CAS |
101145-03-3 |
|---|---|
Nom du produit |
3-Trimethylsilanylmethyl-phenol |
Formule moléculaire |
C10H16OSi |
Poids moléculaire |
180.32 g/mol |
Nom IUPAC |
3-(trimethylsilylmethyl)phenol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)8-9-5-4-6-10(11)7-9/h4-7,11H,8H2,1-3H3 |
Clé InChI |
LAQPATCJXXDEHK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC(=CC=C1)O |
SMILES canonique |
C[Si](C)(C)CC1=CC(=CC=C1)O |
Synonymes |
3-TRIMETHYLSILANYLMETHYL-PHENOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)

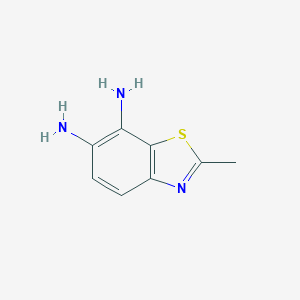
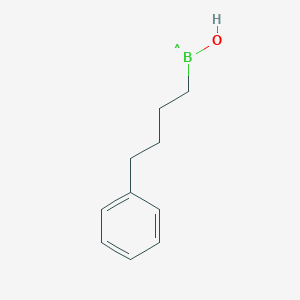
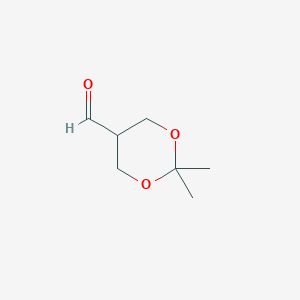
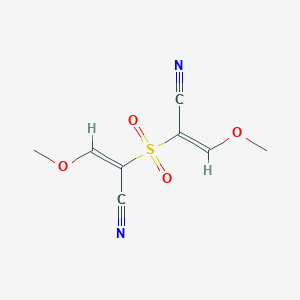
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
